molecular formula C9H20Cl2N2S B1473232 1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride CAS No. 2098018-00-7

1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride

Cat. No. B1473232
CAS RN: 2098018-00-7
M. Wt: 259.24 g/mol
InChI Key: CHGCSWSYAMTQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride (THTD) is a small organic molecule composed of four carbon atoms, two nitrogen atoms and two sulfur atoms. It is a member of the diazepane family and is known to have a wide range of biological properties. THTD has been used as a tool in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It has also been used in laboratory experiments to study the biochemical and physiological effects of various drugs and compounds.

Scientific Research Applications

Synthesis and Characterization

A key area of research is the synthesis and structural characterization of diazepane derivatives, which serve as a foundation for further chemical and biological applications. Studies demonstrate innovative synthetic routes to create diazepane or its derivatives, highlighting their structural diversity and potential as building blocks in organic synthesis.

  • Wang et al. (2014) developed new 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, emphasizing the versatility of diazepane derivatives in creating complex molecular structures useful in various chemical applications (Wang et al., 2014).
  • Banfi et al. (2007) explored a two-step synthesis involving a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, showcasing the efficiency of generating diazepane systems, which could be beneficial for creating compounds with potential pharmacological properties (Banfi et al., 2007).

Chemical Properties and Applications

The chemical properties and reactivity of diazepane derivatives are studied extensively, providing insights into their applications in synthesizing bioactive molecules or materials with unique properties.

  • Maiti et al. (2020) described a solvent-free method for synthesizing 1,4-diazepanes, demonstrating an environmentally friendly approach to accessing these compounds, potentially useful in developing new materials or drugs (Maiti et al., 2020).
  • Shaabani et al. (2009) introduced a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, underscoring the synthetic versatility of diazepane-based compounds for creating molecules with a broad spectrum of biological activities (Shaabani et al., 2009).

properties

IUPAC Name

1-(thiolan-3-yl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S.2ClH/c1-3-10-4-6-11(5-1)9-2-7-12-8-9;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGCSWSYAMTQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CCSC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride
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1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride
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1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride
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1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride
Reactant of Route 5
1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride
Reactant of Route 6
1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride

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